molecular formula C8H14O2 B14473666 (1,1-Dimethoxypropan-2-ylidene)cyclopropane CAS No. 65234-85-7

(1,1-Dimethoxypropan-2-ylidene)cyclopropane

Cat. No.: B14473666
CAS No.: 65234-85-7
M. Wt: 142.20 g/mol
InChI Key: CKVCYYJDTGZKCB-UHFFFAOYSA-N
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Description

(1,1-Dimethoxypropan-2-ylidene)cyclopropane is an organic compound with the molecular formula C8H14O2 It features a cyclopropane ring substituted with a 1,1-dimethoxypropan-2-ylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dimethoxypropan-2-ylidene)cyclopropane typically involves the reaction of cyclopropane derivatives with appropriate reagents to introduce the 1,1-dimethoxypropan-2-ylidene group. One common method involves the use of carbenes or carbenoids, which react with alkenes to form cyclopropane rings . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

(1,1-Dimethoxypropan-2-ylidene)cyclopropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

(1,1-Dimethoxypropan-2-ylidene)cyclopropane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and cyclopropane derivatives.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclopropane-containing substrates.

    Medicine: Research into the compound’s potential therapeutic properties, such as its role in drug design and development, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1,1-Dimethoxypropan-2-ylidene)cyclopropane involves its interaction with molecular targets through its reactive cyclopropane ring. The ring strain in cyclopropane makes it highly reactive, allowing it to participate in various chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,1-Dimethoxypropan-2-ylidene)cyclopropane is unique due to the presence of the 1,1-dimethoxypropan-2-ylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthesis and research .

Properties

CAS No.

65234-85-7

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1,1-dimethoxypropan-2-ylidenecyclopropane

InChI

InChI=1S/C8H14O2/c1-6(7-4-5-7)8(9-2)10-3/h8H,4-5H2,1-3H3

InChI Key

CKVCYYJDTGZKCB-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CC1)C(OC)OC

Origin of Product

United States

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